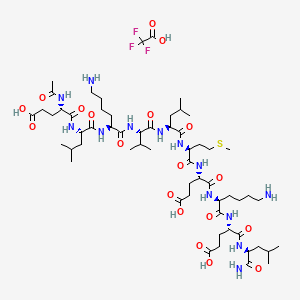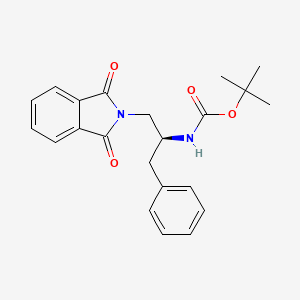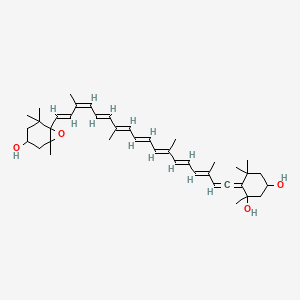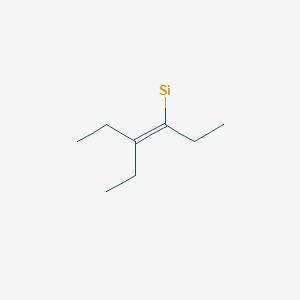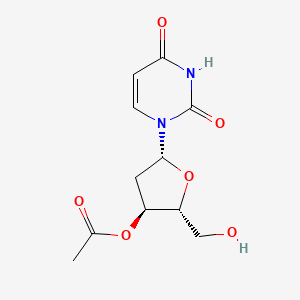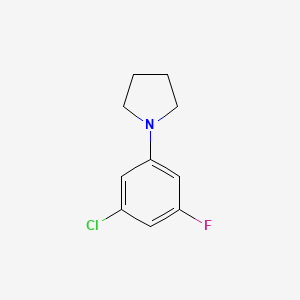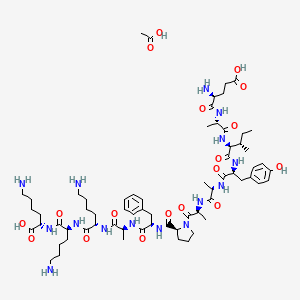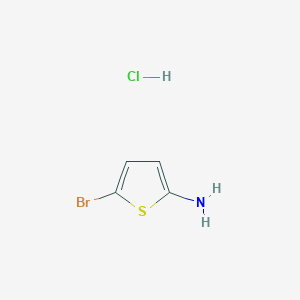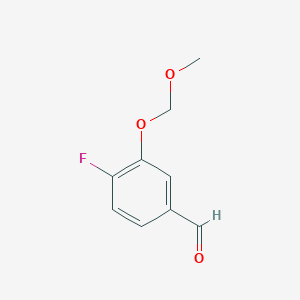
4-Fluoro-3-methoxymethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxymethoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 4-fluoro-3-(methoxymethoxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Fluoro-3-(methoxymethoxy)benzoic acid.
Reduction: 4-Fluoro-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: The aldehyde group is the primary site of reactivity, undergoing electron transfer processes.
Substitution: The fluorine atom and the methoxymethoxy group influence the reactivity of the benzene ring, directing nucleophilic attack to specific positions.
Comparación Con Compuestos Similares
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Fluoro-3-hydroxybenzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
Comparison:
- 4-Fluoro-3-methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less sterically hindered.
- 4-Fluoro-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxymethoxy group, making it more reactive in certain conditions.
- 4-Fluoro-3-methylbenzaldehyde: Contains a methyl group instead of a methoxymethoxy group, affecting its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
4-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3 |
Clave InChI |
OCEDRDOZNFHFRR-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC(=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


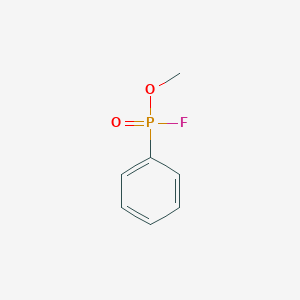

![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
